molecular formula C28H27N3O2S B3693297 (5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3693297
M. Wt: 469.6 g/mol
InChI Key: JTLRYDMEPRVPIB-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic molecule that features a piperazine ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole intermediate with 4-benzhydrylpiperazine under basic conditions.

    Introduction of the Methoxyphenyl Group: The final step involves the condensation of the intermediate with 4-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazole ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar piperazine structure.

    Steviol Glycosides: Compounds with similar aromatic ring structures.

    1-Boc-pyrazole-4-boronic Acid Pinacol Ester: A compound with a similar boronic acid ester group.

Uniqueness

What sets (5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one apart is its combination of a piperazine ring, a thiazole ring, and a methoxyphenyl group

Properties

IUPAC Name

(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-33-24-14-12-21(13-15-24)20-25-27(32)29-28(34-25)31-18-16-30(17-19-31)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19H2,1H3/b25-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRYDMEPRVPIB-LKUDQCMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.